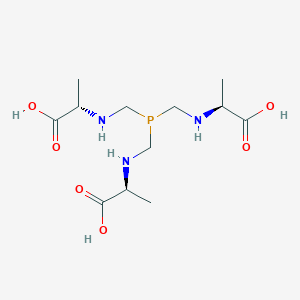

(2S,2'S,2''S)-2,2',2''-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid

Description

The compound "(2S,2'S,2''S)-2,2',2''-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid" features a central phosphorus atom bonded to three methylene (-CH2-) groups, each linked to an azanediyl (-NH-) moiety. These azanediyl groups are further connected to propanoic acid (-CH2CH2COOH) substituents at the stereospecific 2S positions. The molecular formula is inferred as C₁₂H₂₄N₃O₆P (molecular weight ≈ 337 g/mol).

Properties

CAS No. |

474713-63-8 |

|---|---|

Molecular Formula |

C12H24N3O6P |

Molecular Weight |

337.31 g/mol |

IUPAC Name |

(2S)-2-[bis[[[(1S)-1-carboxyethyl]amino]methyl]phosphanylmethylamino]propanoic acid |

InChI |

InChI=1S/C12H24N3O6P/c1-7(10(16)17)13-4-22(5-14-8(2)11(18)19)6-15-9(3)12(20)21/h7-9,13-15H,4-6H2,1-3H3,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 |

InChI Key |

FRGQXBOLXHYEHJ-CIUDSAMLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NCP(CN[C@@H](C)C(=O)O)CN[C@@H](C)C(=O)O |

Canonical SMILES |

CC(C(=O)O)NCP(CNC(C)C(=O)O)CNC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid typically involves multiple steps, starting with the preparation of the phosphine core. The phosphine core is synthesized through the reaction of phosphine with formaldehyde and ammonia under controlled conditions. The resulting intermediate is then reacted with propanoic acid derivatives to form the final compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of the propanoic acid groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

Substitution: Various halides or other nucleophiles; reactions often require the presence of a base to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.

Biology

The compound has potential applications in biology, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it a valuable tool for probing the active sites of metalloenzymes.

Medicine

In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological molecules and metal ions suggests it could be useful in drug design and development.

Industry

In industry, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific metal ions and biological molecules involved.

Comparison with Similar Compounds

Tris(2-carboxyethyl)phosphine (TCEP)

Molecular Formula : C₉H₁₅O₆P

Molecular Weight : 250.187 g/mol

Key Functional Groups : Phosphine core, three carboxylic acid-terminated ethyl chains.

Structural Differences :

- TCEP lacks azanediyl (-NH-) linkages; instead, it has direct ethyl bridges between the phosphorus and carboxylic acid groups.

- Applications:

- TCEP is widely used as a reducing agent in biochemistry to cleave disulfide bonds .

- The target compound’s NH groups may reduce redox activity but improve chelation properties for transition metals (e.g., Cu²⁺, Fe³⁺).

Tris(1-(2-methyl)aziridinyl)phosphine Oxide

Molecular Formula : C₉H₁₈N₃OP

Molecular Weight : 215.23 g/mol

Key Functional Groups : Phosphine oxide core, three 2-methylaziridinyl substituents.

Structural Differences :

- The phosphine oxide core (P=O) contrasts with the target compound’s phosphine (PIII) center, altering reactivity (e.g., reduced nucleophilicity).

- Aziridine rings introduce strain, enabling crosslinking in polymer chemistry, unlike the target compound’s flexible propanoic acid chains. Applications:

- Used in crosslinking resins and coatings due to aziridine ring-opening reactivity .

- The target compound’s carboxylic acids may favor aqueous solubility and biomedical applications over industrial crosslinking.

2,2',2''-Nitrilotriethanol (Trolamine)

Molecular Formula: C₆H₁₅NO₃ Molecular Weight: 149.19 g/mol Key Functional Groups: Tertiary amine core, three hydroxyethyl (-CH₂CH₂OH) groups. Structural Differences:

- Trolamine’s hydroxyl groups differ from the target compound’s carboxylic acids, resulting in lower acidity (pKa ~7.8 vs. ~4.2 for carboxylic acids).

- The absence of a phosphorus atom limits metal coordination compared to the target compound.

Applications : - Commonly used as a surfactant, emulsifier, and pH adjuster in cosmetics and pharmaceuticals .

Comparative Data Table

Research Insights and Limitations

- TCEP: Extensive studies confirm its efficacy as a non-thiol reducing agent, with stability in aqueous buffers .

- Phosphine Oxide Derivatives : highlights the role of strained aziridine rings in crosslinking, but the target compound’s open-chain structure likely prioritizes solubility over reactivity.

- Data Gaps : Direct experimental data on the target compound’s solubility, stability, and metal-binding constants are absent in the provided evidence. Further research is needed to quantify these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.